1-(2,5-Dimethoxyphenyl)imidazolidin-2-one
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Description
Synthesis Analysis
The synthesis of imidazolidin-2-ones, including “1-(2,5-Dimethoxyphenyl)imidazolidin-2-one”, often involves the acid-catalyzed reaction of ureas with aromatic and heterocyclic nucleophiles . This method allows for the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring . The synthesis of imidazolidin-2-ones from cyclic precursors is less common due to limitations such as a multi-stage process, low product yield, and the inability to obtain large series .
Scientific Research Applications
- Imidazolidin-2-ones serve as essential structural motifs in pharmaceuticals and natural products. Researchers explore their potential as drug candidates or intermediates for synthesizing bioactive compounds . The compound’s unique structure may contribute to its pharmacological activity.
- Substituted imidazolidin-2-ones act as valuable chiral auxiliaries. They facilitate asymmetric transformations, enabling the synthesis of enantiomerically pure compounds . Researchers use them to control stereochemistry during complex reactions.
- Scientists have developed sustainable and efficient protocols for synthesizing imidazolidin-2-ones. These strategies include:
- Notably, recent advances beyond the 2010–2018 timespan are also relevant .
- The acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones. This method allows easy introduction of desired pharmacophore groups at position 4 of the imidazolidine ring .
- Researchers can obtain 1-(2,5-dimethoxyphenyl)imidazolidin-2-one from suppliers like Life Chemicals Inc. It is also known by the registry number ZINC000116944656 .
- Various catalysts, including γ-Al2O3 and ceria-based materials, have been explored for the synthesis of imidazolidin-2-ones. These materials enhance the efficiency and sustainability of the synthetic processes .
Pharmaceuticals and Drug Development
Chiral Auxiliaries and Asymmetric Transformations
Catalytic Synthesis Strategies
Heterocyclic Synthesis
Suppliers and Availability
Catalytic Materials
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-15-8-3-4-10(16-2)9(7-8)13-6-5-12-11(13)14/h3-4,7H,5-6H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXSEAHZRBTNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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